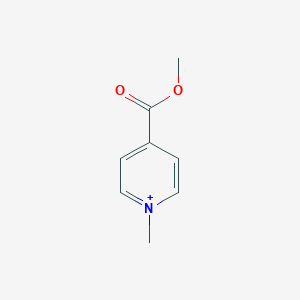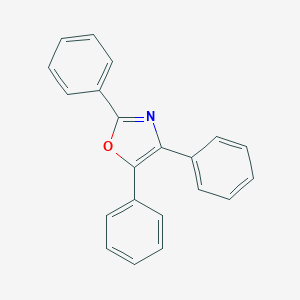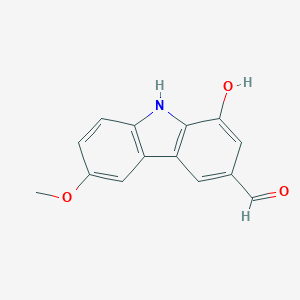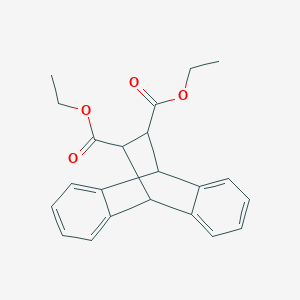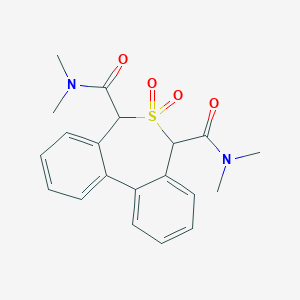
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide, also known as TMTD, is a chemical compound that has gained significant attention in scientific research. TMTD is a heterocyclic compound that contains a sulfur atom and is a derivative of dibenzothiepin. This compound has been studied for its various properties and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is not fully understood. However, studies have shown that N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide can interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the dopamine receptor. These interactions can lead to the activation of various signaling pathways in the brain, which can ultimately result in the observed physiological effects of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide.
Biochemical and Physiological Effects:
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to induce hyperactivity, increase locomotor activity, and cause neurodegeneration in certain areas of the brain. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has also been shown to affect dopamine levels in the brain, which can have a significant impact on behavior and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide in scientific research is its ability to induce a state of hyperactivity and neurodegeneration in certain areas of the brain. This makes N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide a valuable tool for studying the mechanisms of neurodegeneration and other neurological disorders. However, one of the limitations of using N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is its potential toxicity. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have toxic effects on the nervous system, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research on N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide. One area of interest is the potential use of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide in the treatment of neurological disorders. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have an effect on the nervous system, and further research could lead to the development of new treatments for disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new compounds based on the structure of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide. These compounds could have similar or improved properties compared to N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide and could be used in a variety of scientific applications.
Conclusion:
In conclusion, N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is a valuable tool for studying the mechanisms of neurodegeneration and other neurological disorders. Its ability to induce hyperactivity and neurodegeneration in certain areas of the brain makes it a valuable tool for scientific research. However, caution should be taken when handling this compound due to its potential toxicity. Further research on N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide could lead to the development of new treatments for neurological disorders and the development of new compounds with similar or improved properties.
Synthesemethoden
The synthesis of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide involves the reaction of 5,7-dihydrodibenzo[c,e]thiepin-6,8-dione with dimethylamine in the presence of a reducing agent such as sodium borohydride. This process results in the formation of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been studied for its potential application in various scientific fields. One of the most significant applications of N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide is in the study of the nervous system. N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide has been shown to have an effect on the nervous system by inducing a state of hyperactivity and causing neurodegeneration in certain areas of the brain. These effects make N,N,N',N'-Tetramethyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5,7-dicarboxamide a valuable tool for studying the mechanisms of neurodegeneration and other neurological disorders.
Eigenschaften
CAS-Nummer |
110129-25-4 |
|---|---|
Molekularformel |
C20H22N2O4S |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
5-N,5-N,7-N,7-N-tetramethyl-6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepine-5,7-dicarboxamide |
InChI |
InChI=1S/C20H22N2O4S/c1-21(2)19(23)17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(27(17,25)26)20(24)22(3)4/h5-12,17-18H,1-4H3 |
InChI-Schlüssel |
OPGHXVLDKOMVRM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3C(S1(=O)=O)C(=O)N(C)C |
Kanonische SMILES |
CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3C(S1(=O)=O)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



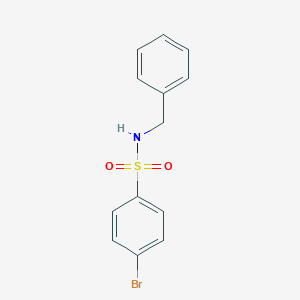
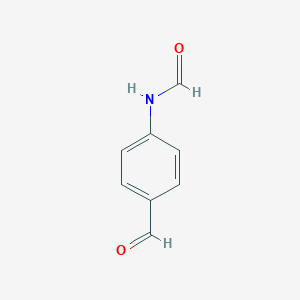
![2,3-Dihydro-benzo[f]thiochromen-1-one](/img/structure/B188524.png)
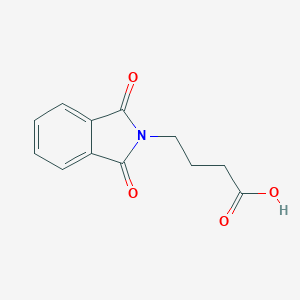
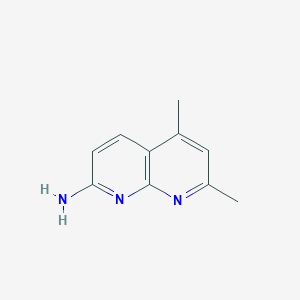

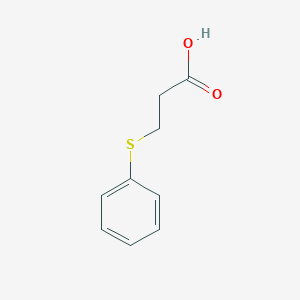
![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)
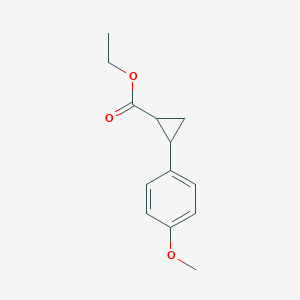
![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)
